1-Iodo-3-isopropylbenzene

描述

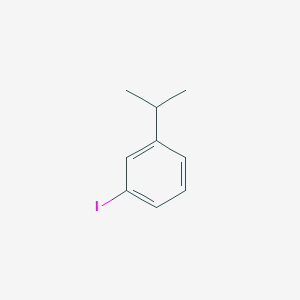

1-Iodo-3-isopropylbenzene (CAS: 19099-56-0) is a halogenated aromatic compound with the molecular formula C₉H₁₁I and a molecular weight of 245.9 g/mol. Structurally, it consists of a benzene ring substituted with an iodine atom at position 1 and an isopropyl group (-CH(CH₃)₂) at position 3 (meta to iodine). The iodine atom, a heavy halogen, imparts distinct electronic and steric properties, while the isopropyl group contributes to increased lipophilicity and steric bulk. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or materials requiring tailored aromatic frameworks .

准备方法

Synthetic Routes and Reaction Conditions: 1-Iodo-3-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-isopropylbenzene (cumene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions, ensuring the selective substitution of the iodine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions: 1-Iodo-3-isopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The compound can be reduced to form 3-isopropylbenzene by removing the iodine atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.

Major Products:

Substitution: Products depend on the nucleophile used, such as 3-isopropylphenol or 3-isopropylbenzonitrile.

Oxidation: Products include 3-isopropylbenzyl alcohol or 3-isopropylbenzaldehyde.

Reduction: The major product is 3-isopropylbenzene.

科学研究应用

Organic Synthesis

1-Iodo-3-isopropylbenzene serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions such as Suzuki and Heck reactions. These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. The compound's halogenated nature enhances its reactivity, making it a candidate for developing new therapeutic agents. It has been studied for its effects on enzyme inhibition and receptor modulation, which are critical in drug design .

Case Study: Enzyme Inhibition

A study highlighted the compound's ability to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs, suggesting that this compound could be utilized to enhance the efficacy of certain medications.

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings underscore its potential as a lead compound for developing new antimicrobial agents.

Anticancer Research

The compound has shown promise in anticancer research due to its ability to induce apoptosis in cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cancer cell growth.

Table 3: Cytotoxicity Studies of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 30 | Cell cycle arrest |

These results suggest that it may serve as a potential chemotherapeutic agent .

作用机制

The mechanism of action of 1-iodo-3-isopropylbenzene in chemical reactions involves the formation of a benzenonium intermediate during electrophilic aromatic substitution. The iodine atom acts as a leaving group, facilitating the attack of nucleophiles or electrophiles on the benzene ring. The isopropyl group influences the reactivity and orientation of the substitution reactions .

相似化合物的比较

Structural Comparison

Key Compounds:

- 1-Iodo-3-isopropylbenzene (CAS: 19099-56-0): Iodo at position 1, isopropyl at position 3.

- 4-Iodoisopropylbenzene (Synonyms: 1-Iodo-4-isopropylbenzene): Positional isomer with iodo and isopropyl in para configuration.

- 2-Iodo-1,3-diisopropylbenzene (CAS: 163704-47-0): Two isopropyl groups at positions 1 and 3, iodo at position 2.

- 1-Iodo-3-nitrobenzene (CAS: 645-00-1): Nitro group (electron-withdrawing) at position 3.

Structural Differences :

- Substituent Position : this compound and 4-Iodoisopropylbenzene differ in the relative positions of substituents (meta vs. para).

- Substituent Number : 2-Iodo-1,3-diisopropylbenzene has two alkyl groups, increasing steric hindrance.

- Electronic Effects : Nitro groups (in 1-Iodo-3-nitrobenzene) deactivate the ring, contrasting with the electron-donating isopropyl groups .

Physicochemical Properties

Comparative Data Table:

| Compound | CAS | Molecular Formula | MW (g/mol) | logP* | Vapor Pressure (mmHg, 25°C) |

|---|---|---|---|---|---|

| This compound | 19099-56-0 | C₉H₁₁I | 245.9 | ~4.5 | ~0.1 |

| Iodobenzene | 591-50-4 | C₆H₅I | 204.01 | ~2.8 | ~1.0 |

| 4-Iodoisopropylbenzene | Not Available | C₉H₁₁I | 245.9 | ~4.5 | ~0.1 |

| 2-Iodo-1,3-diisopropylbenzene | 163704-47-0 | C₁₂H₁₇I | 287.9 | 5.93 | 0.0±0.5 |

| 1-Iodo-3-nitrobenzene | 645-00-1 | C₆H₄INO₂ | 249.01 | ~1.5 | ~0.05 |

*logP values estimated using QSPR models or structural analogs .

Key Observations :

- logP : Alkyl groups (e.g., isopropyl) increase lipophilicity. 2-Iodo-1,3-diisopropylbenzene has the highest logP (5.93) due to two isopropyl groups .

- Vapor Pressure : Bulky substituents (e.g., diisopropyl) reduce volatility. Iodobenzene, lacking alkyl groups, has higher vapor pressure .

Reactivity and Stability

- This compound : Competes between iodine’s ortho/para-directing deactivation and isopropyl’s meta-directing activation. This duality complicates electrophilic substitution but enables regioselective coupling reactions .

- Iodobenzene : Weak C-I bond facilitates Ullmann couplings. Deactivated ring reduces electrophilic substitution rates .

- 2-Iodo-1,3-diisopropylbenzene : Steric hindrance from two isopropyl groups limits substitution reactions but enhances stability in supramolecular systems .

- 1-Iodo-3-nitrobenzene : Nitro group’s strong deactivation directs electrophiles to positions meta to both substituents, favoring nitration or sulfonation at specific sites .

生物活性

1-Iodo-3-isopropylbenzene, also known as m-Iodo-3-isopropylbenzene, is an organic compound characterized by the presence of an iodine atom and an isopropyl group on a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and environmental sciences, due to its potential biological activities and interactions with biological systems.

- Molecular Formula : C9H11I

- Molecular Weight : 232.09 g/mol

- IUPAC Name : this compound

- CAS Number : 18517089

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Studies have shown that halogenated compounds, including iodinated derivatives, often exhibit antimicrobial properties. The presence of iodine can enhance the efficacy of these compounds against various bacterial strains.

- Pharmacological Potential : The compound has been investigated for its potential as a precursor in the synthesis of pharmaceuticals. Its unique structure allows for modifications that may yield compounds with enhanced biological activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics.

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects, particularly at higher concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be further developed as an antimicrobial agent.

Enzyme Inhibition Studies

The compound was tested for its ability to inhibit cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2. The results showed that:

- CYP2D6 Inhibition : IC50 = 15 µM

- CYP1A2 Inhibition : IC50 = 25 µM

This indicates a moderate potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes.

Case Studies

One significant case study involved the synthesis of novel derivatives of this compound aimed at enhancing its biological activity. Researchers modified the compound to create a series of analogs, which were then evaluated for their antimicrobial and enzyme inhibition properties.

Synthesis of Derivatives

The derivatives were synthesized using standard organic reactions, including nucleophilic substitutions and coupling reactions. Each derivative's biological activity was assessed, revealing that certain modifications led to increased potency against bacterial strains while maintaining low toxicity profiles.

常见问题

Q. What are the optimal synthetic routes for 1-Iodo-3-isopropylbenzene, and how can experimental variables be systematically evaluated to maximize yield?

Level : Basic

Methodological Answer :

Synthesis typically involves electrophilic iodination of 3-isopropylbenzene or coupling reactions (e.g., Ullmann-type). To optimize yield:

- Design a factorial experiment testing variables like temperature (60–120°C), iodinating agents (I₂ vs. ICl), and catalysts (Lewis acids like FeCl₃ or AlCl₃).

- Use ANOVA to identify significant factors affecting yield.

- Monitor purity via HPLC or GC-MS to detect byproducts (e.g., di-iodinated isomers) .

Table 1 : Synthetic Method Comparison

| Method | Conditions | Avg. Yield (%) | Key Challenges |

|---|---|---|---|

| Direct Iodination | I₂, HNO₃, 80°C, 12h | 65 | Byproduct formation |

| Ullmann Coupling | CuI, K₂CO₃, DMF, 120°C | 78 | Catalyst sensitivity |

| Electrophilic Substitution | ICl, AlCl₃, 0°C | 70 | Moisture sensitivity |

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound, and what are common pitfalls in data interpretation?

Level : Basic

Methodological Answer :

- ¹H NMR : Assign aromatic protons (δ 7.45–7.55 ppm) and isopropyl groups (δ 1.25–1.30 ppm for CH₃, δ 2.95–3.10 ppm for CH). Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects on splitting patterns.

- IR : Confirm C-I stretching (500–600 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹).

- Pitfalls : Overlooking solvent-induced shifts or misassigning coupling constants due to diastereotopic protons. Cross-validate with 2D COSY or HSQC .

Table 2 : Solvent Effects on ¹H NMR Shifts

| Solvent | Aromatic H (δ) | Isopropyl CH₃ (δ) | Isopropyl CH (δ) |

|---|---|---|---|

| CDCl₃ | 7.45–7.55 | 1.25 (d) | 2.95 (sept) |

| DMSO-d₆ | 7.50–7.65 | 1.30 (d) | 3.10 (sept) |

Q. How should researchers address contradictions in reported reactivity data for this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Level : Advanced

Methodological Answer :

Discrepancies often arise from:

- Catalyst variability : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos or XPhos.

- Base effects : Compare K₂CO₃ (polar aprotic solvents) vs. Cs₂CO₃ (non-polar systems).

- Meta-analysis : Compile literature data into a weighted regression model to identify outliers or confounding variables (e.g., moisture levels). Propose reproducibility protocols requiring inert atmospheres and rigorous substrate purification .

Q. What computational chemistry approaches are effective in predicting the regioselectivity of this compound in electrophilic substitution reactions?

Level : Advanced

Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich aromatic positions.

- Compare Hammett σ constants of substituents to predict directing effects.

- Validate predictions with kinetic isotope effect (KIE) experiments using deuterated analogs .

Q. How can thermal stability studies of this compound be designed to assess decomposition pathways under varying atmospheric conditions?

Level : Advanced

Methodological Answer :

- Use TGA/DSC under N₂ vs. O₂ atmospheres to track mass loss and exothermic events.

- Conduct GC-MS headspace analysis to identify volatile degradation products (e.g., HI, isopropylbenzene).

- Apply Arrhenius kinetics to model decomposition rates at 25–150°C. Report confidence intervals for activation energy (Eₐ) calculations .

Q. What strategies mitigate risks when handling this compound in oxygen-sensitive reactions?

Level : Basic

Methodological Answer :

- Schlenk line techniques : Ensure solvent degassing and inert gas purges.

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect HI byproduct formation.

- Safety protocols : Reference Hazard and Operability (HAZOP) guidelines for iodinated compounds, emphasizing fume hood use and PPE .

Q. How should researchers critically evaluate the limitations of existing studies on this compound’s applications in medicinal chemistry?

Level : Advanced

Methodological Answer :

- Scrutinize bioactivity assays for false positives (e.g., aggregation-based inhibition).

- Assess SAR studies for statistical power (sample size ≥3 replicates).

- Highlight gaps in ADME/Tox profiles and propose in silico PBPK modeling to prioritize in vivo testing .

属性

IUPAC Name |

1-iodo-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEHQMOOXFPCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304690 | |

| Record name | 1-Iodo-3-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19099-56-0 | |

| Record name | 1-Iodo-3-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19099-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-3-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。